molecular formula C9H16ClNO2 B2728402 Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride CAS No. 2503205-11-4

Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride

Cat. No. B2728402
CAS RN: 2503205-11-4
M. Wt: 205.68
InChI Key: RVFZANNOKGCTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a four-membered azetidine ring with a but-3-enyl group and a carboxylate group attached. The exact 3D structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 3-but-3-enylazetidine-3-carboxylate hydrochloride has drawn attention in medicinal chemistry due to its unique structure. Researchers explore its potential as a scaffold for designing novel drugs. The azetidine ring, present in this compound, is a pharmacophore subunit that can be modified to create molecules with specific biological activities .

Antitumor Agents

The azetidine moiety has been associated with antitumor properties. Scientists investigate derivatives of Methyl 3-but-3-enylazetidine-3-carboxylate hydrochloride for their cytotoxic effects against cancer cells. These compounds may interfere with tumor growth pathways, making them promising candidates for further development .

Pheromone Synthesis

The allyl bromide functionality in Methyl 3-but-3-enylazetidine-3-carboxylate allows for versatile chemical transformations. Researchers have utilized this compound in the synthesis of pheromones. Pheromones play crucial roles in communication among organisms, and their chemical synthesis often involves functionalized allyl bromides like EN300-27148771 .

Heterocyclic Amino Acid Derivatives

The compound’s oxetane ring also opens up possibilities in heterocyclic chemistry. By modifying the oxetane portion, scientists can create diverse heterocyclic amino acid derivatives. These derivatives may find applications in drug design, peptide mimetics, and bioactive molecules .

Cross-Coupling Reactions

Researchers have explored Suzuki–Miyaura cross-coupling reactions using Methyl 3-but-3-enylazetidine-3-carboxylate hydrochloride. This synthetic method allows for the attachment of various substituents to the azetidine ring. By coupling with boronic acids, novel heterocyclic compounds can be synthesized .

Structural Characterization

The structures of these novel heterocyclic compounds have been confirmed through advanced spectroscopic techniques, including 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy. High-resolution mass spectrometry (HRMS) investigations provide additional insights into their composition and purity .

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many azetidine derivatives are studied for their potential medicinal properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, one should always handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications, particularly in medicinal chemistry. Azetidines are a class of compounds of significant interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-4-5-9(6-10-7-9)8(11)12-2;/h3,10H,1,4-7H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFZANNOKGCTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)CCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.